molecular formula C13H12O4 B11653440 Isopropyl 2-oxo-2H-chromene-3-carboxylate

Isopropyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11653440
M. Wt: 232.23 g/mol
InChI Key: QPPAJPWUSODCEM-UHFFFAOYSA-N
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Description

Isopropyl 2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used historically in herbal medicine. The compound is characterized by its chromene ring structure, which is a fused benzene and pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing salicylaldehyde with isopropyl acetoacetate in the presence of a base such as piperidine or L-proline as a catalyst. The reaction is usually performed in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromene ring structure allows it to interact with biological membranes and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Coumarin-3-carboxylic acid

Uniqueness

Isopropyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

propan-2-yl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3

InChI Key

QPPAJPWUSODCEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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